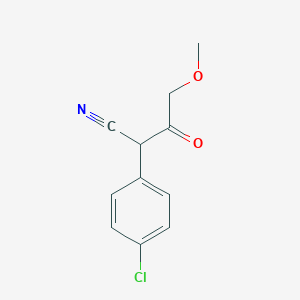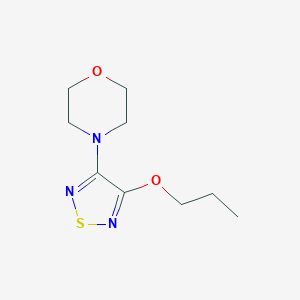![molecular formula C17H27N3 B246632 N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine](/img/structure/B246632.png)
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine, also known as Prazosin, is an alpha-adrenergic blocker medication used in the treatment of hypertension and other cardiovascular disorders. This compound belongs to a class of drugs known as alpha-1 blockers, which work by relaxing the blood vessels and improving blood flow.
作用機序
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine works by selectively blocking the alpha-1 receptors in the blood vessels, which leads to relaxation of the smooth muscle and vasodilation. This results in improved blood flow and reduced blood pressure. N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine also blocks the alpha-1 receptors in the cancer cells, which inhibits their growth and metastasis. In the brain, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine blocks the alpha-1 receptors in the amygdala, which reduces the symptoms of PTSD.
Biochemical and Physiological Effects:
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine also increases the activity of the parasympathetic nervous system, which leads to relaxation of the smooth muscle and vasodilation. In cancer cells, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine inhibits the activity of the alpha-1 receptors, which reduces their growth and metastasis. In the brain, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine reduces the activity of the amygdala, which reduces the symptoms of PTSD.
実験室実験の利点と制限
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has several advantages and limitations for lab experiments. Its selective blocking of the alpha-1 receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its non-specific binding to other receptors and proteins can lead to off-target effects and interfere with the interpretation of the results. Its lipophilic nature can also make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine. In cardiology, further studies are needed to investigate its potential role in the treatment of heart failure and other cardiovascular disorders. In oncology, more research is needed to explore its mechanism of action in inhibiting tumor growth and metastasis, and to develop more potent and selective alpha-1 blockers for cancer therapy. In neuroscience, further studies are needed to evaluate its efficacy and safety in the treatment of PTSD, and to identify other potential targets for alpha-1 blockers in the brain.
合成法
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine is synthesized through a multi-step process starting from 2-chloroethylamine hydrochloride and 2-cyanophenylacetonitrile. The synthesis involves several reactions, including nucleophilic substitution, reduction, and cyclization. The final product is purified through recrystallization and column chromatography to obtain a high-purity compound.
科学的研究の応用
N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been extensively studied for its potential therapeutic applications in various fields such as cardiology, oncology, and neuroscience. In cardiovascular research, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been shown to improve cardiac function and reduce blood pressure by blocking the alpha-1 receptors in the blood vessels. In oncology, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been investigated for its ability to inhibit tumor growth and metastasis by blocking the alpha-1 receptors in the cancer cells. In neuroscience, N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine has been studied for its potential role in the treatment of post-traumatic stress disorder (PTSD) by blocking the alpha-1 receptors in the brain.
特性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
N-propyl-N-[(1-propylbenzimidazol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H27N3/c1-4-11-19(12-5-2)14-17-18-15-9-7-8-10-16(15)20(17)13-6-3/h7-10H,4-6,11-14H2,1-3H3 |
InChIキー |
FCWURDFBTUSADY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CCC)CCC |
正規SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)

![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)